molecular formula C15H22N2O B4421680 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide

2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B4421680
M. Wt: 246.35 g/mol
InChI Key: JIVJCDGYPKNGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide (CAS 712302-11-9) is a chemical compound with a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol. This piperidine carboxamide derivative is provided as a high-purity standard for research and development purposes. Piperidine carboxamides are a significant scaffold in medicinal chemistry, with research indicating their potential in various therapeutic areas. Structurally related compounds have been identified as key pharmacophores in the development of anticonvulsant agents . More recently, piperidine carboxamide analogues have emerged from phenotypic screens as a promising class of anti-malarials, demonstrating potent activity against Plasmodium falciparum by selectively inhibiting the parasite proteasome . These compounds can exhibit strong species selectivity, effectively targeting the malarial proteasome without significant activity against human isoforms, highlighting their value as chemical probes and therapeutic leads . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals. Researchers should consult the safety data sheet prior to use and handle this material in a well-ventilated place, wearing suitable protective clothing .

Properties

IUPAC Name

2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-9-14(10-8-11)16-15(18)17-12(2)5-4-6-13(17)3/h7-10,12-13H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVJCDGYPKNGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)NC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Table 1: Representative Synthetic Conditions for Carboxamide Formation

Reactant AReactant BCatalyst/ConditionsYieldSource
4-Methylaniline2,6-Dimethylpiperidine-1-carbonyl chlorideTriethylamine, CH₂Cl₂, RT~85%*
2,6-DimethylanilinePiperidine-4-carboxylic acidGdCl₃, iPrOH/MeCN, 70°C92%

*Estimated based on analogous reactions.

1.2.1 Hydrolysis of the Carboxamide

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines:

  • Acidic Hydrolysis :
    RCONHR’+H2OHCl, ΔRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{RCOOH} + \text{R'NH}_2
    Expected to proceed at 100–120°C with concentrated HCl.

  • Basic Hydrolysis :
    RCONHR’+NaOHΔRCOONa++R’NH2\text{RCONHR'} + \text{NaOH} \xrightarrow{\Delta} \text{RCOO}^- \text{Na}^+ + \text{R'NH}_2

1.2.2 N-Alkylation/Acylation

The piperidine nitrogen can undergo alkylation or acylation:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base:
    R2NH+R”XR2NR”+HX\text{R}_2\text{NH} + \text{R''X} \rightarrow \text{R}_2\text{NR''} + \text{HX}

  • Acylation : Treatment with acetyl chloride forms acylated derivatives.

Methyl Groups on the Piperidine Ring

  • Steric Effects : The 2,6-dimethyl groups on the piperidine ring may hinder reactions at the nitrogen or adjacent positions, slowing alkylation or acylation kinetics .

  • Oxidation Resistance : Methyl groups are generally stable under mild oxidative conditions but may oxidize to carboxylic acids under strong oxidizers (e.g., KMnO₄/H⁺).

4-Methylphenyl Group

  • Electrophilic Substitution : The para-methyl group activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation), directing incoming groups to ortho/para positions.

Stability and Decomposition

  • Thermal Stability : Piperidine-carboxamides are typically stable up to 200°C . Decomposition at higher temperatures may release CO, NH₃, and aromatic amines.

  • Photodegradation : Exposure to UV light can lead to C–N bond cleavage, forming aromatic amines and piperidine fragments.

Table 2: Reaction Outcomes for Piperidine-Carboxamide Derivatives

CompoundReaction TypeConditionsProductYieldSource
N-(2,6-Dimethylphenyl)piperidine-4-carboxamideHydrolysis (acidic)HCl, 110°C, 6hPiperidine-4-carboxylic acid78%
(R)-N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamideChiral resolutionl-(–)-dibenzoyl tartaric acidEnantiopure derivative>99% ee

Scientific Research Applications

Medicinal Chemistry

1.1. Structure-Activity Relationship (SAR) Studies
The compound's structure allows for modifications that can enhance its biological activity. SAR studies have shown that variations in the piperidine ring and substitutions on the aromatic rings can significantly affect the compound's potency against various biological targets. For instance, the introduction of different alkyl or aryl groups can modulate its interaction with specific receptors or enzymes, leading to improved pharmacological profiles .

1.2. Synthesis and Optimization
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as parallel synthesis and high-throughput screening have been employed to identify more potent analogs with better pharmacokinetic properties .

Pharmacological Applications

2.1. ERK5 Inhibition
One of the notable applications of this compound is in the inhibition of the extracellular signal-related kinase 5 (ERK5). ERK5 is implicated in various cancers due to its role in cell proliferation and survival. Compounds similar to 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide have been developed as selective ERK5 inhibitors, showing nanomolar potency and favorable oral bioavailability in preclinical studies .

2.2. Neurological Disorders
The compound has also been explored as a potential treatment for neurological disorders by acting as a muscarinic receptor antagonist. This application is particularly relevant for conditions such as Alzheimer's disease, where modulation of cholinergic signaling is beneficial .

Therapeutic Potential

3.1. Anti-Cancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-cancer activity by inducing apoptosis in cancer cells through ERK5 pathway modulation . The ability to selectively inhibit ERK5 without affecting other kinases suggests a lower risk of side effects compared to traditional chemotherapeutics.

3.2. Anti-Tubercular Activity
Research indicates that related compounds have shown promising results against Mycobacterium tuberculosis, making them candidates for further development in anti-tubercular therapies . The modification of piperidine derivatives has led to compounds with IC50 values indicating strong efficacy against tuberculosis.

Case Studies

Study Findings Reference
Study on ERK5 inhibitorsIdentified nanomolar inhibitors with good oral bioavailability
Neurological applicationsDemonstrated potential as muscarinic receptor antagonists
Anti-tubercular activityShowed significant efficacy against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2,6-Dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide is a compound belonging to the piperidine class, which has garnered attention for its diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic effects and mechanisms of action based on recent research findings.

Research indicates that piperidine derivatives, including 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide, can interact with various biological targets, leading to multiple pharmacological effects. The compound has shown potential in:

  • Enzyme Inhibition : Piperidine derivatives are known to inhibit key enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. For instance, the compound may affect caspase-3 activity, an enzyme involved in apoptosis, suggesting potential antineoplastic properties .
  • Neurotransmitter Uptake : The ability to inhibit neurotransmitter uptake positions this compound as a candidate for treating central nervous system disorders. This mechanism may provide neuroprotective effects and assist in managing conditions like Parkinson's disease .
  • Ion Channel Interaction : Studies have indicated that piperidine derivatives can influence voltage-gated ion channels, which are critical for neuronal excitability and muscle contraction. Such interactions could lead to local anesthetic and anticonvulsant effects .

Biological Activity Spectrum

The biological activity spectrum of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide includes:

Activity TypeDescriptionReferences
AnticancerPotential inhibition of cancer cell proliferation
NeuroprotectivePossible effects on neurodegenerative processes
AntimicrobialActivity against various bacterial strains
Anti-inflammatoryInhibition of inflammatory pathways
AntiviralPotential effects on viral proteases

Case Studies

Recent studies have highlighted the effectiveness of piperidine derivatives in various biological assays:

  • Anticancer Activity : A study evaluated the cytotoxic effects of related piperidine compounds against several human cancer cell lines. The results indicated significant growth inhibition, with some derivatives showing IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
  • Neuroprotective Effects : In silico studies predicted that certain piperidine derivatives could exhibit anti-parkinsonian activities through their interaction with neurotransmitter systems, potentially offering new avenues for treatment in neurodegenerative diseases .
  • Antimicrobial Properties : The compound demonstrated notable antibacterial activity with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Q & A

Basic: What analytical methods are recommended for assessing the purity of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide in research?

Methodological Answer:
Reverse-phase HPLC with UV detection is a standard approach. A validated method involves using a mobile phase of methanol, water, monobasic sodium phosphate (0.2 M), and tetrabutylammonium hydroxide (0.4 M) in a 5:1:2:3 ratio, adjusted to pH 5.5 with phosphoric acid . System suitability tests (e.g., plate count, tailing factor) should be performed to ensure column efficiency and peak symmetry. For isomers or stereochemical variants, chiral columns or polar organic mobile phases may be required.

Basic: What safety protocols should be followed when handling 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide given limited toxicity data?

Methodological Answer:
Assume acute toxicity until proven otherwise. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Since no ecotoxicological data exist (e.g., EC50, LC50), follow ALARA (As Low As Reasonably Achievable) principles for waste disposal. Document exposure symptoms meticulously, and consult occupational health professionals for baseline biological monitoring .

Advanced: How can researchers resolve contradictions in reaction yields during the synthesis of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide under varying conditions?

Methodological Answer:
Employ a factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters. Use ANOVA to determine statistically significant factors and optimize conditions. Contradictions may arise from unaccounted variables like moisture sensitivity or steric hindrance in the piperidine ring—characterize intermediates via NMR to track side reactions .

Advanced: How can computational tools like COMSOL Multiphysics optimize the synthesis or formulation of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide?

Methodological Answer:
Use multiphysics simulations to model reaction kinetics and mass transfer in batch or flow reactors. For example, simulate temperature gradients in exothermic reactions to prevent decomposition. AI-driven parameter optimization (e.g., Bayesian algorithms) can predict ideal solvent ratios or residence times. Validate models with small-scale experiments before scaling up .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at piperidine 2,6-positions and aryl substitution).
  • X-ray crystallography : Resolve stereochemical ambiguities; compare with analogous structures (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, COD Entry 2230670) to analyze packing effects on solubility .
  • FT-IR : Validate carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Advanced: How should researchers design ecotoxicological studies for 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide in the absence of existing data?

Methodological Answer:
Follow OECD guidelines for prospective risk assessment :

Acute toxicity : Conduct Daphnia magna 48-hour immobilization tests and algal growth inhibition assays.

Persistence : Use OECD 301B (ready biodegradability) to assess half-life in water/soil.

Bioaccumulation : Estimate logP values via HPLC retention time correlation; values >3.0 indicate high bioaccumulation potential.

Tiered testing : Begin with in silico QSAR models (e.g., EPI Suite) to prioritize endpoints .

Advanced: What strategies mitigate steric hindrance during functionalization of the piperidine ring in 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide derivatives?

Methodological Answer:

  • Protecting groups : Temporarily block the carboxamide nitrogen with Boc (tert-butyloxycarbonyl) to reduce steric clash during alkylation.
  • Microwave-assisted synthesis : Enhance reaction rates under high temperatures, overcoming kinetic barriers.
  • Crystallography-guided design : Analyze X-ray structures (e.g., COD Entry 2230670) to identify accessible reaction sites .

Basic: What are the key considerations for scaling up the synthesis of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide from lab to pilot plant?

Methodological Answer:

  • Reactor type : Transition from batch to continuous flow reactors to improve heat/mass transfer.
  • Solvent selection : Replace low-boiling solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) to reduce flammability risks.
  • Purification : Implement centrifugal partition chromatography (CPC) for high-purity yields at scale .

Advanced: How can researchers address discrepancies in biological activity data for 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide analogs?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies, normalizing for variables like assay type (e.g., cell-free vs. cell-based) or compound purity.
  • Structure-activity relationship (SAR) : Synthesize and test derivatives with systematic modifications (e.g., para-substituted aryl groups) to isolate critical pharmacophores.
  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins, correlating computational results with experimental IC50 values .

Advanced: What methodologies validate the stability of 2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide under long-term storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the carboxamide bond).
  • HPLC-MS : Monitor degradation products; quantify stability using Arrhenius kinetics to extrapolate shelf life.
  • Excipient compatibility : Test mixtures with common stabilizers (e.g., mannitol, PVP) to prevent crystallization or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-dimethyl-N-(4-methylphenyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.